molecular formula C17H19NO3 B8386838 (4-Benzyloxybenzylamino)acetic acid methyl ester

(4-Benzyloxybenzylamino)acetic acid methyl ester

Cat. No.: B8386838
M. Wt: 285.34 g/mol
InChI Key: NCGCIWPSRSEQCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Benzyloxybenzylamino)acetic acid methyl ester is a useful research compound. Its molecular formula is C17H19NO3 and its molecular weight is 285.34 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

methyl 2-[(4-phenylmethoxyphenyl)methylamino]acetate

InChI

InChI=1S/C17H19NO3/c1-20-17(19)12-18-11-14-7-9-16(10-8-14)21-13-15-5-3-2-4-6-15/h2-10,18H,11-13H2,1H3

InChI Key

NCGCIWPSRSEQCG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNCC1=CC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of glycine methyl ester hydrochloride (2.07 g, 16.5 mmol) and 4-benzyloxybenzaldehyde (3.18 g, 15.0 mmol) in CH2Cl2 (50 mL) at 0° C. was added sodium triacetoxyborohydride (3.81 g, 18.0 mmol). The mixture was allowed to warm to room temperature and stirred for 4 hours. Aqueous NaHCO3 was added, and the mixture was stirred for 30 minutes. The aqueous layer was extracted three times with CH2Cl2. The combined organic extracts were washed with brine, dried over MgSo4, and concentrated. Flash chromatography (75% ethyl acetate/hexane) gave 1.98 g (46%) of the title compound as a white solid; mp 57-58° C.
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.81 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
46%

Synthesis routes and methods II

Procedure details

To a suspension of glycine methyl ester hydrochloride (1.26 g, 10 mmol) and 4-benzyloxybenzaldehyde (2.12 g, 10 mmol) in DCM (50 mL), under nitrogen at 0° C., was added Na(OAc)3BH (3.81 g, 15 mmol). The suspension was allowed to warm to room temperature and stirred for 4 hours. The suspension was poured into saturated aqueous NaHCO3, and the layers were separated. The aqueous layer was extracted with DCM (4×25 mL). The combined organic extracts were dried over MgSO4 and concentrated. Flash chromatography (EA) gave 1.15 g (40.4%) of the title compound as a white solid; mp 57-58° C.
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
2.12 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.81 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
40.4%

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